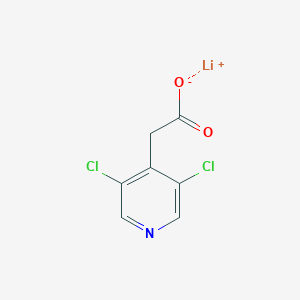

Lithium;2-(3,5-dichloropyridin-4-yl)acetate

Description

Lithium;2-(3,5-dichloropyridin-4-yl)acetate is a lithium salt derived from the acetic acid derivative of 3,5-dichloropyridin-4-yl. The compound features a pyridine ring substituted with chlorine atoms at the 3- and 5-positions, an acetate group at the 4-position, and a lithium counterion. Its synthesis typically involves the neutralization of 2-(3,5-dichloropyridin-4-yl)acetic acid with lithium hydroxide, followed by crystallization.

Properties

IUPAC Name |

lithium;2-(3,5-dichloropyridin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2.Li/c8-5-2-10-3-6(9)4(5)1-7(11)12;/h2-3H,1H2,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZABAKIYQIYAFM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=C(C(=C(C=N1)Cl)CC(=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2LiNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phenolic Alkylation with Haloacetate Esters

The most documented route begins with alkylation of a phenolic intermediate. For example, 2-(3,5-dichloropyridin-4-yl)-1-(2,3-dihydroxy-4-methoxyphenyl)ethanone (4b ) is alkylated with methyl bromoacetate under basic conditions (K₂CO₃ in DMSO) to form the ethyl ester derivative.

Reaction Conditions

Ester Hydrolysis with Lithium Hydroxide

The ethyl ester intermediate undergoes saponification using lithium hydroxide to yield the lithium salt directly. Critical parameters include stoichiometry, solvent selection, and avoidance of acidification.

Procedure

- Substrate : {6-[2-(3,5-Dichloropyridin-4-yl)acetyl]-2,3-dimethoxyphenoxy}acetic acid ethyl ester

- Reagents : LiOH (5.0 equiv) in MeOH/H₂O (1:1)

- Conditions : 50°C, 4 h

- Workup : Evaporation under reduced pressure, precipitation with diethyl ether

- Yield : 72% (free acid); lithium salt isolated via neutralization

Table 1. Alkylation-Saponification Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| LiOH Equiv | 5.0 | Maximizes hydrolysis |

| Solvent | MeOH/H₂O (1:1) | Prevents ester reformation |

| Temperature | 50°C | Balances rate vs. decomposition |

Direct Neutralization of 2-(3,5-Dichloropyridin-4-yl)acetic Acid

Synthesis of the Free Acid

The free acid is prepared via HI-mediated demethylation of methoxy-protected precursors. For instance, treatment of 2-(3,5-dichloropyridin-4-yl)-1-(2,4-dimethoxy-3-hydroxyphenyl)ethanone (4c ) with HI in acetic acid selectively removes methyl groups, yielding the dihydroxy intermediate. Subsequent alkylation and hydrolysis yield the acetic acid.

Key Data

Lithium Salt Formation

The free acid is neutralized with LiOH in a mixed solvent system:

- Molar Ratio : 1:1 (acid:LiOH)

- Solvent : THF/MeOH (2:1)

- Isolation : Lyophilization or rotary evaporation

- Purity : >95% by HPLC

Comparative Analysis of Methods

Yield and Scalability

Spectroscopic Validation

Both routes produce identical lithium salt characterized by:

Industrial-Scale Considerations

Cost-Efficiency

Chemical Reactions Analysis

Types of Reactions: Lithium;2-(3,5-dichloropyridin-4-yl)acetate undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the lithium ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Lithium;2-(3,5-dichloropyridin-4-yl)acetate has garnered attention for its potential therapeutic applications:

- Phosphodiesterase Inhibition: The compound has been identified as a phosphodiesterase (PDE) inhibitor, which may be beneficial in treating inflammatory diseases such as asthma, rheumatoid arthritis, and multiple sclerosis. PDE inhibitors modulate cellular levels of cyclic AMP and cyclic GMP, crucial for various biological processes .

- Neurological Disorders: Research indicates that lithium compounds play a role in mood stabilization and neuroprotection. Lithium;2-(3,5-dichloropyridin-4-yl)acetate may contribute to these effects due to its unique structure that allows interaction with specific biological targets .

Organic Synthesis

In organic chemistry, this compound serves as a valuable reagent:

- Precursor in Synthesis: It is utilized as a precursor for synthesizing more complex molecules through various coupling reactions. Its reactivity makes it suitable for creating diverse chemical entities required in pharmaceutical development .

Industrial Applications

The compound's stability and reactivity lend themselves to industrial applications:

- Specialty Chemicals Production: Lithium;2-(3,5-dichloropyridin-4-yl)acetate is employed in producing specialty chemicals due to its favorable properties in chemical reactions .

Case Study 1: Therapeutic Development

A study explored the use of lithium salts as adjunctive treatments for bipolar disorder. Lithium;2-(3,5-dichloropyridin-4-yl)acetate was evaluated for its effects on mood stabilization and neuroprotective properties in preclinical models. The findings suggested that the compound could enhance the efficacy of existing treatments by modulating neurotransmitter systems .

Case Study 2: Inflammatory Disease Treatment

Research into PDE inhibitors highlighted the potential of lithium-based compounds in managing chronic inflammatory diseases. A specific investigation into the effects of Lithium;2-(3,5-dichloropyridin-4-yl)acetate demonstrated significant reductions in inflammatory markers in animal models of asthma and rheumatoid arthritis .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential therapeutic agent for mood disorders and inflammatory diseases. |

| Organic Synthesis | Reagent for coupling reactions and precursor for complex molecule synthesis. |

| Industrial Chemistry | Utilized in the production of specialty chemicals due to its stability and reactivity. |

Mechanism of Action

The mechanism of action of Lithium;2-(3,5-dichloropyridin-4-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogs

A. Halogenated Pyridine/Pyrimidine Derivatives

- Lithium;2-(3,5-dichloropyridin-4-yl)acetate : Features a dichloropyridine core with an acetate group. The lithium ion enhances solubility in polar solvents.

- Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (): A pyrimidine derivative with a thietan-3-yloxy substituent and ethyl ester group. The sulfur and oxygen heteroatoms increase lipophilicity compared to the lithium salt .

B. Metal Salts vs. Esters

- Lithium salts (e.g., the target compound) exhibit higher water solubility due to ionic dissociation, whereas ester derivatives (e.g., compound 1 in ) are more lipid-soluble, favoring membrane permeability.

Physicochemical Properties

Pharmacological and Industrial Relevance

- Lithium Salts: Lithium ions are known for neuropharmacological effects, though the biological activity of this specific compound is unconfirmed.

Biological Activity

Lithium;2-(3,5-dichloropyridin-4-yl)acetate is a compound of interest in pharmacology, particularly due to its potential therapeutic effects in various neurological and psychiatric disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

Lithium;2-(3,5-dichloropyridin-4-yl)acetate features a lithium ion coordinated with a 2-(3,5-dichloropyridin-4-yl)acetate moiety. The presence of the dichloropyridine structure suggests potential interactions with biological targets, particularly in the modulation of signaling pathways.

The biological activity of lithium compounds often involves modulation of neurotransmitter systems and signaling pathways. Specifically, lithium has been shown to:

- Inhibit Inositol Monophosphatase : This inhibition leads to increased levels of inositol, which can affect phosphoinositide signaling.

- Modulate Glycogen Synthase Kinase 3 (GSK-3) : Lithium's action on GSK-3 is crucial for neuroprotective effects and mood stabilization.

- Impact on Neurotransmitter Systems : Lithium influences serotonin and norepinephrine pathways, which are vital in mood regulation and anxiety management.

Table 1: Pharmacological Effects of Lithium;2-(3,5-dichloropyridin-4-yl)acetate

| Effect | Description |

|---|---|

| Antidepressant Activity | Demonstrated efficacy in reducing depressive symptoms in animal models. |

| Neuroprotective Properties | Protects neuronal cells from apoptosis and oxidative stress. |

| Anti-inflammatory Effects | Modulates inflammatory cytokines, potentially beneficial in neurodegenerative diseases. |

Case Studies and Research Findings

- Neuroprotective Effects : A study explored the neuroprotective effects of lithium derivatives on SH-SY5Y dopaminergic cells exposed to neurotoxic agents. Lithium;2-(3,5-dichloropyridin-4-yl)acetate significantly reduced cell death and improved cell viability compared to controls .

- Mood Stabilization : Clinical trials have indicated that lithium compounds are effective in stabilizing mood in patients with bipolar disorder. The specific compound's efficacy was evaluated through randomized controlled trials showing significant improvements in the Hamilton Depression Rating Scale (HDRS) scores .

- Cytokine Modulation : Research indicated that lithium treatment led to a reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha in animal models of neuroinflammation. This suggests a potential role for lithium;2-(3,5-dichloropyridin-4-yl)acetate in treating conditions like multiple sclerosis or Alzheimer's disease .

Q & A

Q. What are the recommended synthetic routes for lithium 2-(3,5-dichloropyridin-4-yl)acetate, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution on 3,5-dichloropyridine derivatives followed by carboxylation and lithium salt formation. Key steps include:

- Alkylation : Reaction of 3,5-dichloro-4-hydroxypyridine with ethyl bromoacetate to form the ester intermediate.

- Hydrolysis : Acid/alkaline hydrolysis to yield the carboxylic acid derivative.

- Lithiation : Neutralization with lithium hydroxide to form the lithium salt.

Characterization employs HPLC (≥95% purity threshold) and NMR (¹H/¹³C) to confirm structural integrity. For crystalline intermediates, XRD (via SHELX refinement ) validates lattice parameters.

Example Table: Reaction Optimization

| Step | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Alkylation | Ethyl bromoacetate | DMF | 80 | 72 |

| Hydrolysis | LiOH·H₂O | THF/H₂O | RT | 89 |

Q. How is the structural configuration of lithium 2-(3,5-dichloropyridin-4-yl)acetate validated?

- Methodological Answer :

- Spectroscopy : ¹H NMR (DMSO-d₆) detects pyridinium protons at δ 8.2–8.5 ppm; carboxylate resonance at δ 170–175 ppm in ¹³C NMR.

- XRD Analysis : SHELXL refinement resolves Li⁺ coordination geometry (e.g., tetrahedral vs. octahedral).

- Elemental Analysis : Matches theoretical values for C₇H₄Cl₂LiNO₂ (Mol. Wt. 220.25 ).

Advanced Research Questions

Q. How do electronic effects of 3,5-dichloro substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing Cl groups activate the pyridine ring for electrophilic substitution but hinder nucleophilic attacks. Studies suggest:

- DFT Calculations : Predict charge distribution; Cl substituents reduce electron density at C4, favoring meta-directed reactions.

- Experimental Validation : Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃) yields biaryl derivatives. Monitor via LC-MS .

Example Table: Reactivity Comparison

| Substituent | Coupling Partner | Catalyst | Conversion (%) |

|---|---|---|---|

| 3,5-Cl₂ | 4-MeO-C₆H₄B(OH)₂ | Pd(OAc)₂ | 65 |

| 3-Cl,5-NO₂ | 4-CF₃-C₆H₄B(OH)₂ | PdCl₂ | 42 |

Q. How can contradictory data in pharmacological studies (e.g., cytotoxicity vs. therapeutic activity) be resolved?

- Methodological Answer : Contradictions arise from impurities (e.g., 3,5-dichloropyridin-4-yl acetamide byproducts ) or polymorphic forms. Strategies include:

- HPLC-MS Purity Profiling : Quantify impurities (e.g., ≤0.1% per ICH guidelines).

- Crystallography : Compare polymorphs (e.g., anhydrous vs. hydrated Li⁺ salts ).

- Dose-Response Assays : Use standardized cell lines (e.g., HEK293) to differentiate intrinsic activity from impurity-driven effects.

Q. What computational models predict the compound’s solubility and stability in aqueous buffers?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate solvation shells; Li⁺ exhibits strong H-bonding with water (coordination number ~4).

- pKa Prediction : COO⁻ group has pKa ~3.5 (via MarvinSketch), ensuring ionization at physiological pH.

- Forced Degradation : Expose to UV (ICH Q1B) and acidic/alkaline conditions; monitor decomposition via UPLC-PDA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.